2-Fluoroethyl acrylate

Description

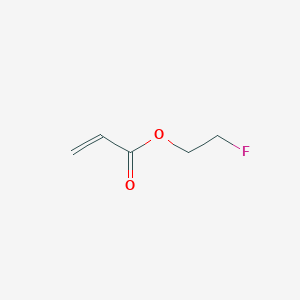

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCAVBJYSSNCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371984 | |

| Record name | 2-Fluoroethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141680-53-7 | |

| Record name | 2-Fluoroethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Fluoroethyl acrylate" CAS number 141680-53-7 properties

An In-Depth Technical Guide to 2-Fluoroethyl Acrylate (CAS 141680-53-7): Properties, Synthesis, Polymerization, and Applications

Introduction

2-Fluoroethyl acrylate (CAS No. 141680-53-7) is a fluorinated acrylic monomer that serves as a critical building block in the synthesis of advanced functional polymers. The incorporation of a fluorine atom into the ethyl ester side chain imparts unique and desirable properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and specific surface characteristics like hydrophobicity. These attributes make poly(2-fluoroethyl acrylate) and its copolymers highly valuable for specialized applications in high-performance coatings, advanced adhesives, optical materials, and the biomedical field.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, polymerization behavior, and potential applications of this versatile monomer for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Computational Properties

The fundamental properties of 2-Fluoroethyl acrylate are summarized below. These characteristics are essential for understanding its reactivity, designing polymerization processes, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 141680-53-7 | [3][4][5][6][7] |

| Molecular Formula | C₅H₇FO₂ | [3][5][6][7] |

| Molecular Weight | 118.11 g/mol | [3][5][6] |

| IUPAC Name | 2-fluoroethyl prop-2-enoate | [6] |

| Synonyms | 2-Fluoroethyl prop-2-enoate | [3][4][6] |

| Density | 1.056 g/mL | [8] |

| Purity | ≥97% | [3][4] |

Computed Chemical Properties

Computational descriptors provide insight into the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| XLogP3 | 0.8 | [6] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3][6] |

| Hydrogen Bond Donor Count | 0 | [3][6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 3-4 | [3][6] |

| Complexity | 90.4 | [6] |

Synthesis of 2-Fluoroethyl Acrylate

The synthesis of fluoroacrylates can be achieved through several established chemical routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability. A common and effective approach is the esterification of acrylic acid with 2-fluoroethanol.

A generalized synthesis workflow is outlined below:

Caption: General workflow for the synthesis of 2-Fluoroethyl Acrylate.

Alternative patented methods for producing 2-fluoroacrylates include:

-

Reacting a 2-fluoroacetic acid ester with formaldehyde, followed by dehydration. This method can be effective but may require careful temperature control and specific base reagents.[9]

-

Synthesis from a 2-fluoropropionic acid ester via steps involving fluorine substitution, bromination, and elimination reactions.[9]

Polymerization of 2-Fluoroethyl Acrylate

The acrylate functional group in 2-fluoroethyl acrylate allows it to undergo polymerization to form high-molecular-weight polymers. The properties of the resulting poly(2-fluoroethyl acrylate) can be precisely controlled by the choice of polymerization technique.

Conventional Free Radical Polymerization

This method is straightforward but offers limited control over polymer architecture, molecular weight distribution (polydispersity), and end-group functionality.

Controlled Radical Polymerization (CRP)

For applications requiring well-defined polymers, CRP techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are preferred.[1] These methods allow for the synthesis of polymers with narrow molecular weight distributions and predictable molar masses. The ability to create block copolymers by sequential monomer addition is another significant advantage.

A conceptual diagram of the RAFT polymerization process is shown below:

Caption: Conceptual workflow of RAFT polymerization.

Applications in Research and Development

The unique properties derived from the fluorine atom make 2-fluoroethyl acrylate a monomer of significant interest for various advanced applications.

High-Performance Materials

Polymers derived from fluoroacrylates are known for their high glass transition temperatures, low surface energy, and resistance to aging.[9] This makes them suitable for:

-

Optical Fibers: As a key monomer in fluorine-containing optical fiber materials.[9][10]

-

Coatings and Adhesives: Creating materials with enhanced durability, chemical resistance, and specific surface properties like hydrophobicity.[1][2]

-

High-Strength Structural Materials: Applications in demanding environments, such as aerospace components.[9]

Drug Development and Biomedical Applications

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the properties of drug molecules.[11][12]

-

Improved Pharmacokinetics: Fluorination can block metabolically labile sites, increasing the metabolic stability and half-life of a drug.[11][12]

-

Enhanced Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially improving its binding to target receptors.[11]

-

Drug Delivery Systems: The polymerization of functional monomers like 2-fluoroethyl acrylate allows for the creation of specialized polymers for encapsulating or conjugating with therapeutic agents, enabling controlled release and targeted delivery.[11]

PET Imaging

While not a direct application of the non-radioactive monomer, the synthesis of its radioactive isotopologue, 2-[¹⁸F]fluoroethyl acrylate, could be explored. The 2-[¹⁸F]fluoroethyl group is a widely used moiety for developing radiotracers for Positron Emission Tomography (PET), a powerful non-invasive diagnostic imaging technique.[12][13] The synthesis of polymers containing this radiolabel could enable in vivo tracking of drug delivery systems or biomaterials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-fluoroethyl acrylate is not detailed in the provided results, data from analogous fluoroacrylates (e.g., methyl 2-fluoroacrylate, 2,2,2-trifluoroethyl acrylate) indicates that this class of compounds should be handled with care.[14][15][16][17]

-

Hazards: Likely to be a flammable liquid and vapor. May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and serious eye irritation, and may cause respiratory irritation.[15]

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[14]

-

Keep away from heat, sparks, open flames, and other ignition sources.[14]

-

Ground and bond containers and receiving equipment to prevent static discharge.[14]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15]

-

Wash hands thoroughly after handling.[14]

-

-

Storage: Store in a cool, well-ventilated place, locked up, and with the container tightly closed.[14]

Example Experimental Protocol: RAFT Polymerization

This section provides a representative, field-proven protocol for the controlled polymerization of 2-fluoroethyl acrylate using RAFT.

Objective: To synthesize poly(2-fluoroethyl acrylate) with a target degree of polymerization (DP) of 100 and a narrow molecular weight distribution.

Materials:

-

2-Fluoroethyl acrylate (monomer), inhibitor removed

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD, RAFT agent)

-

Azobisisobutyronitrile (AIBN, initiator)

-

1,4-Dioxane (solvent), anhydrous

Methodology:

-

Reagent Calculation: The causality behind the reagent ratios is critical. The ratio of [Monomer] to [RAFT Agent] determines the theoretical molecular weight. The [RAFT Agent] to [Initiator] ratio influences the polymerization rate and control over the reaction. For a target DP of 100, a [Monomer]:[RAFT Agent]:[Initiator] ratio of 100:1:0.2 is chosen.

-

Reaction Setup: In a Schlenk flask, dissolve CPAD (1 equivalent) and AIBN (0.2 equivalents) in 1,4-dioxane.

-

Monomer Addition: Add 2-fluoroethyl acrylate (100 equivalents) to the flask.

-

Degassing: The system must be deoxygenated as oxygen can terminate the radical polymerization. Subject the reaction mixture to three freeze-pump-thaw cycles.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C. The temperature is chosen to ensure an appropriate decomposition rate for the AIBN initiator.

-

Monitoring: The reaction progress can be monitored by taking aliquots at timed intervals and analyzing them via ¹H NMR (for monomer conversion) and Size Exclusion Chromatography (SEC/GPC) to track the evolution of molecular weight and polydispersity (Đ). A linear increase in molecular weight with conversion and low Đ values (typically < 1.2) are indicative of a controlled polymerization.

-

Termination: After the desired conversion is reached (e.g., 8-12 hours), quench the reaction by immersing the flask in an ice bath and exposing it to air.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane). Filter and dry the purified polymer under vacuum until a constant weight is achieved.

References

- 2-Fluoroethyl acryl

- 2-Fluoroethyl acryl

- 141680-53-7 | 2-Fluoroethyl acryl

- Exploring the Synthesis and Polymerization of 2,2,2-Trifluoroethyl Acryl

- 2-Fluoroethyl acryl

- Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacryl

- Method for producing 2-fluoroacrylate.

- Methyl 2-Fluoroacrylate: A Versatile Building Block for Pharmaceutical Innov

- AB103903 | CAS 141680-53-7. abcr Gute Chemie.

- 2-Fluoroethyl acrylate product inform

- Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization. Polymer Chemistry (RSC Publishing).

- 141680-53-7 2-Fluoroethyl acryl

- Fluoroalkyl Acrylate Polymers and Their Applications.

- Preparation method of 2-fluoro methyl acrylate.

- SAFETY DATA SHEET - Methyl 2-fluoroacryl

- SAFETY DATA SHEET - 2,2,2-Trifluoroethyl acryl

- Free-radical copolymerization of 2,2,2-trifluoroethyl methacrylate and 2,2,2-trichloroethyl α-fluoroacrylate.

- 2-Fluoroethyl methacrylate - Safety D

- Synthesis of methyl 2-fluoroacrylate.

- A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acryl

- SAFETY DATA SHEET - METHYL 2-FLUOROACRYL

- 2,2,2-Trifluoroethyl acryl

- 2,2,2-Trifluoroethyl acrylate - Safety D

- ETHYL 2-FLUOROACRYL

- Unlock Enhanced Synthesis: The Versatile Applications of 2-Fluoroethyl Tosylate in Chemical Research. Advanced Synthesis.

- Fluorine-a small magic bullet atom in the drug development. PubMed Central.

- 2-[18F]Fluoroethyl tosylate – a versatile tool for building of 18F based radiotracers for positron emission tomography.

- 2,2,2-Trifluoroethyl 2-(trifluoromethyl)

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. 2-Fluoroethyl acrylate | CymitQuimica [cymitquimica.com]

- 5. 141680-53-7 | 2-Fluoroethyl acrylate - Alachem Co., Ltd. [alachem.co.jp]

- 6. 2-Fluoroethyl acrylate | C5H7FO2 | CID 2737317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 141680-53-7 2-Fluoroethyl acrylate [chemsigma.com]

- 8. AB103903 | CAS 141680-53-7 – abcr Gute Chemie [abcr.com]

- 9. JP6880249B2 - Method for producing 2-fluoroacrylate - Google Patents [patents.google.com]

- 10. CN111116362B - Preparation method of 2-fluoro methyl acrylate - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. daikinchemicals.com [daikinchemicals.com]

- 17. chemicalbook.com [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 2-Fluoroethyl Acrylate: An Analytical Framework for Researchers

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 2-Fluoroethyl Acrylate (CAS 141680-53-7). While direct, publicly available experimental spectra for this specific monomer are limited, this document, written from the perspective of a seasoned application scientist, constructs a robust, predictive analytical framework. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), and drawing parallels with analogous acrylate structures, this guide offers researchers, scientists, and drug development professionals a thorough and practical reference for the characterization of 2-Fluoroethyl Acrylate. It details not only the predicted spectral data but also the causality behind the experimental protocols and interpretive choices, ensuring a trustworthy and scientifically rigorous resource.

Introduction: The Need for Precise Characterization

2-Fluoroethyl acrylate is a monomer of significant interest in materials science and polymer chemistry. Its structure combines a reactive acrylate moiety with a fluoroethyl group, suggesting its utility in creating polymers with unique properties such as modified surface energy, chemical resistance, and specific thermal characteristics. In fields ranging from advanced coatings to biomedical devices and drug delivery systems, the precise incorporation and verification of such monomers are critical for ensuring the final product's performance and safety.

Spectroscopic analysis is the cornerstone of molecular characterization. It provides an unambiguous fingerprint of a molecule's structure, purity, and integrity. This guide serves as a detailed manual for understanding the expected spectroscopic signatures of 2-Fluoroethyl acrylate. We will explore the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, grounded in the fundamental principles that govern how the molecule interacts with different forms of energy. The protocols described herein are designed as self-validating systems, reflecting best practices in the modern analytical laboratory.

Molecular Structure and Functional Group Analysis

To interpret any spectrum, one must first understand the molecule's architecture. 2-Fluoroethyl acrylate (C₅H₇FO₂) possesses several key functional groups that will give rise to distinct spectroscopic signals.

-

Acrylate Vinyl Group (H₂C=CH-C=O): This conjugated system is electron-poor and will feature characteristic signals in both NMR (downfield olefinic protons and carbons) and IR (C=C and C=O stretching).

-

Ester Linkage (-C(=O)-O-CH₂-): This group strongly influences the electronic environment of adjacent atoms, particularly the carbonyl carbon and the adjacent methylene protons and carbon. Its stretching vibrations are prominent in the IR spectrum.

-

Fluoroethyl Group (-CH₂-CH₂-F): The highly electronegative fluorine atom significantly deshields adjacent protons and carbons. Furthermore, the spin-active ¹⁹F nucleus will introduce complex splitting patterns (H-F and C-F coupling) in NMR spectra, providing a definitive signature for this part of the molecule.

Below is the structure with atoms numbered for unambiguous referencing in the subsequent analytical sections.

A Technical Guide to the Thermal Stability and Decomposition of 2-Fluoroethyl Acrylate

This guide provides an in-depth analysis of the thermal stability and decomposition behavior of 2-Fluoroethyl Acrylate. Tailored for researchers, scientists, and professionals in drug development and polymer science, this document synthesizes fundamental principles with actionable experimental protocols. Our focus is on delivering a comprehensive understanding rooted in scientific integrity, enabling the safe handling, processing, and application of this reactive monomer.

Introduction: The Significance of Thermal Stability in Fluoroacrylates

2-Fluoroethyl acrylate is a monomer of increasing interest in the synthesis of advanced polymers for biomedical applications, coatings, and specialty materials. The incorporation of fluorine imparts unique properties to the resulting polymers, including enhanced chemical resistance, thermal stability, and low surface energy.[1][2] However, the monomer's own thermal stability is a critical parameter that dictates its safe storage, handling, and polymerization. Uncontrolled thermal decomposition or polymerization can lead to runaway reactions, presenting significant safety hazards. Therefore, a thorough understanding of its thermal behavior is paramount for any application.

This guide will explore the theoretical and practical aspects of 2-Fluoroethyl Acrylate's thermal stability. We will delve into its decomposition pathways, the analytical techniques used to characterize its thermal properties, and provide detailed experimental protocols that ensure reliable and self-validating results.

Fundamental Principles of Thermal Decomposition

The thermal decomposition of 2-Fluoroethyl Acrylate is a complex process involving multiple potential pathways. While specific literature on this exact molecule is scarce, we can infer its behavior from related fluoroacrylates and acrylic monomers. The primary concerns during thermal stress are twofold: unintended polymerization and molecular decomposition.

2.1. Uncontrolled Polymerization:

Like other acrylic monomers, 2-Fluoroethyl Acrylate can undergo spontaneous, free-radical polymerization when subjected to heat. This exothermic process can self-accelerate, leading to a rapid increase in temperature and pressure within a closed system, a phenomenon known as a runaway reaction. The presence of impurities or the absence of appropriate inhibitors can lower the temperature at which this process initiates.

2.2. Molecular Decomposition Pathways:

At elevated temperatures, beyond the threshold for polymerization, the ester and fluoroalkyl groups of the monomer can begin to decompose. Based on the known decomposition of similar compounds, potential hazardous decomposition products include:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂): Resulting from the oxidation of the acrylate backbone.[3][4]

-

Hydrogen fluoride (HF): A highly toxic and corrosive gas formed from the degradation of the fluoroethyl group.[3][4]

-

Volatile organic compounds: Various smaller organic molecules can be formed through fragmentation of the parent molecule.

The precise decomposition pathway and the distribution of these products are dependent on factors such as temperature, heating rate, and the presence of oxygen.

Analytical Methodologies for Assessing Thermal Stability

To quantitatively assess the thermal stability of 2-Fluoroethyl Acrylate, a suite of thermoanalytical techniques is employed. These methods provide critical data on decomposition temperatures, phase transitions, and the heat flow associated with thermal events.

3.1. Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It is a primary tool for determining the onset of decomposition. For fluorinated polyacrylates, TGA reveals good thermal stability, with decomposition temperatures often exceeding 200°C.[6][7]

3.2. Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is invaluable for identifying both exothermic events, such as polymerization, and endothermic events, like melting or boiling. For acrylic monomers, DSC can quantify the heat of polymerization and determine the temperatures at which these reactions initiate.[10][11][12]

3.3. Accelerating Rate Calorimetry (ARC):

ARC is an adiabatic calorimetric technique used to study runaway reactions under worst-case thermal conditions. It provides data on the time-temperature-pressure relationship for an exothermic reaction, which is crucial for process safety and hazard assessment.

Experimental Protocols

The following protocols are designed to provide a robust framework for the thermal analysis of 2-Fluoroethyl Acrylate. It is imperative that all handling of this monomer is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

4.1. Protocol 1: Determination of Onset of Decomposition by TGA

Objective: To determine the temperature at which 2-Fluoroethyl Acrylate begins to exhibit significant mass loss due to decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Fluoroethyl Acrylate into a TGA pan (platinum or ceramic).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Data Analysis:

-

Plot the mass percentage as a function of temperature.

-

The onset decomposition temperature (Td) is determined as the temperature at which a 5% mass loss is observed.

-

4.2. Protocol 2: Evaluation of Polymerization Exotherm by DSC

Objective: To identify the temperature range of thermally initiated polymerization and quantify the associated heat of reaction.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 2-Fluoroethyl Acrylate into a hermetically sealed aluminum DSC pan.

-

Crucially, prepare a reference pan of equal mass.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Use a nitrogen purge to maintain an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

-

Heat the sample from 0°C to 250°C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

An exothermic peak indicates polymerization.

-

The onset temperature of the exotherm is the temperature at which polymerization begins.

-

The area under the peak corresponds to the enthalpy of polymerization (ΔHpoly).

-

Data Presentation and Interpretation

The data obtained from TGA and DSC analyses provide a comprehensive thermal profile of 2-Fluoroethyl Acrylate.

Table 1: Expected Thermal Properties of 2-Fluoroethyl Acrylate and Related Compounds

| Property | Analytical Method | Expected Value/Observation | Significance |

| Onset of Decomposition (Td) | TGA | >200°C | Indicates the upper temperature limit for handling and processing before significant molecular breakdown. |

| Polymerization Onset | DSC | Variable, dependent on purity and inhibitors | Defines the temperature at which unintended polymerization may begin, a critical safety parameter. |

| Enthalpy of Polymerization (ΔHpoly) | DSC | Exothermic peak | Quantifies the heat released during polymerization, essential for assessing runaway reaction potential. |

| Glass Transition Temp. (Tg) of Polymer | DSC (on polymerized sample) | Higher than non-fluorinated analogs | The presence of fluorine generally increases the Tg by restricting chain motion.[13] |

Diagram 1: Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of 2-Fluoroethyl Acrylate.

Diagram 2: Conceptual Decomposition Pathway

Caption: Potential thermal decomposition pathways for 2-Fluoroethyl Acrylate.

Safety and Handling Considerations

Given the potential for hazardous polymerization and the release of toxic decomposition products, strict safety protocols are non-negotiable.

-

Storage: Store 2-Fluoroethyl Acrylate in a cool, dark, and well-ventilated area, away from heat sources and initiators of polymerization. Ensure it is properly inhibited.

-

Handling: Always handle in a chemical fume hood. Avoid heating the monomer in a closed container.

-

Emergency Procedures: In case of a fire, use CO₂, dry chemical, or foam extinguishers.[4] Be aware that containers may explode when heated.[3][4] Firefighters should wear self-contained breathing apparatus to protect against toxic fumes like HF.

Conclusion

This guide has provided a comprehensive overview of the thermal stability and decomposition of 2-Fluoroethyl Acrylate. While specific experimental data for this monomer remains to be fully published, the principles and protocols outlined here, based on analogous compounds and established analytical techniques, offer a robust framework for its safe handling and characterization. For any researcher or developer working with this compound, a thorough experimental evaluation of its thermal properties is a critical first step to ensure both safety and the success of its application.

References

-

Thermal and photo RAFT Polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate. (2020). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

-

Differential scanning calorimetric study of acrylic resin powders used in dentistry. (1993). PubMed. Retrieved from [Link]

-

Thermal properties of fluorinated polyacrylic latex films. (n.d.). ResearchGate. Retrieved from [Link]

-

Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. (2018). MDPI. Retrieved from [Link]

-

DIFFERENTIAL SCANNING CALORIMETRIC STUDY ON FREE- RADICAL POLYMERIZATION OF gem-DINITROALKYL ACRYLATES AND METHACRYLATE. (n.d.). AKJournals. Retrieved from [Link]

-

Extent of Polymerization of Dental Resins by Differential Scanning Calorimetry. (1981). PubMed. Retrieved from [Link]

-

Differential Scanning Calorimetry and Cantilever Deflection Studies of Polymerization Kinetics and Stress in Ultraviolet Curing of Multifunctional (Meth)acrylate Coatings. (2002). ACS Publications. Retrieved from [Link]

-

The Preparation and Properties of Fluoroacrylate-Modified Polysiloxane as a Fabric Coating Agent. (2017). MDPI. Retrieved from [Link]

-

SAFETY DATA SHEET - 2,2,2-Trifluoroethyl acrylate. (2025). EMD Millipore. Retrieved from [Link]

-

STD_ METHYL_2-FLUOROACRYLATE G. (2020). Daikin Chemicals. Retrieved from [Link]

-

Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Radical Copolymerization of Acrylonitrile with 2,2,2-Trifluoroethyl Acrylate for Dielectric Materials: Structure and Characterization. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved from [Link]

-

Photochemical stability of partially fluorinated acrylic protective coatings IV. Copolymers of 2,2,2-trifluoroethyl methacrylate and methyl α-trifluoromethyl acrylate with vinyl ethers. (2025). ResearchGate. Retrieved from [Link]

-

Chemical Properties of 2,2,2-Trifluoroethyl acrylate (CAS 407-47-6). (n.d.). Cheméo. Retrieved from [Link]

-

Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Fluorinated Poly(meth)acrylate: Synthesis and properties. (2014). ResearchGate. Retrieved from [Link]

-

Free-radical copolymerization of 2,2,2-trifluoroethyl methacrylate and 2,2,2-trichloroethyl α-fluoroacrylate: Synthesis, kinetics of copolymerization, and characterization. (n.d.). ResearchGate. Retrieved from [Link]

-

A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. (2022). PubMed Central. Retrieved from [Link]

-

2-Fluoroethyl acrylate. (n.d.). SpectraBase. Retrieved from [Link]

- CN111116362B - Preparation method of 2-fluoro methyl acrylate. (n.d.). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. akjournals.com [akjournals.com]

- 9. Extent of polymerization of dental resins by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential scanning calorimetric study of acrylic resin powders used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

Solubility of "2-Fluoroethyl acrylate" in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Fluoroethyl Acrylate in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

2-Fluoroethyl acrylate (2-FEA) is a fluorinated monomer of increasing interest in the synthesis of advanced polymers for specialty coatings, adhesives, and biomedical materials. The strategic placement of a fluorine atom on the ethyl group imparts unique electronic and physicochemical properties to the resulting polymers. A fundamental yet critical parameter for the effective use of 2-FEA in synthesis, purification, and formulation is its solubility in common organic solvents. This technical guide provides a comprehensive analysis of 2-FEA's solubility, moving from theoretical prediction based on its molecular structure to a practical, step-by-step protocol for its quantitative determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, functional understanding of this monomer's behavior in solution.

Physicochemical Profile of 2-Fluoroethyl Acrylate

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and resulting physicochemical properties. The principle of "like dissolves like" is governed by the type and magnitude of intermolecular forces a molecule can engage in.

2-Fluoroethyl acrylate (CAS: 141680-53-7) possesses a distinct chemical architecture: an acrylate moiety, which is a polarizable electron-poor alkene, and an ester group capable of acting as a hydrogen bond acceptor.[1][2] The key feature is the ethyl group, which is modified with a highly electronegative fluorine atom at the 2-position. This substitution introduces significant polarity and dipole moments without adding hydrogen bond donating capability.

The key properties that dictate its solubility are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₇FO₂ | [1][2] |

| Molecular Weight | 118.11 g/mol | [1][2] |

| Structure | C=CC(=O)OCCF | [1] |

| Calculated LogP | 0.6851 | [2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 (carbonyl and ether oxygens) | [2] |

The calculated LogP value of 0.6851 suggests a relatively balanced hydrophilic-lipophilic character, indicating that the molecule does not have an overwhelming preference for highly nonpolar or highly polar environments.[2] The TPSA, a metric related to polarity, is 26.3 Ų, which is identical to that of non-fluorinated analogues like ethyl acrylate, suggesting that the fluorine atom's primary influence is through inductive effects rather than by adding a polar surface group.[2]

Theoretical Solubility Framework & Predictions

The solubility of 2-FEA can be predicted by matching its intermolecular force potential with that of various solvent classes. The monomer can participate in dipole-dipole interactions (due to the ester and C-F bond) and London dispersion forces. It can accept hydrogen bonds but cannot donate them.

Sources

An In-Depth Technical Guide to the Reactivity of the Acrylate Group in 2-Fluoroethyl Acrylate

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoroethyl acrylate (2-FEA) is a fluorinated monomer of significant interest in material science and drug development. The presence of a fluorine atom on the ethyl group profoundly influences the electronic properties and, consequently, the chemical reactivity of the acrylate moiety. This guide provides a detailed examination of the factors governing the reactivity of 2-FEA, focusing on its propensity to undergo Michael additions and radical polymerization. We will explore the underlying chemical principles, provide field-proven experimental protocols, and discuss the practical implications for researchers.

Introduction: The Significance of Fluorination in Acrylate Chemistry

Acrylate esters are a cornerstone of polymer and synthetic chemistry, valued for their ability to participate in a variety of chemical transformations. The introduction of fluorine into the ester group, as in 2-fluoroethyl acrylate (C₅H₇FO₂), imparts unique properties to the resulting materials, including enhanced thermal stability, chemical resistance, and low surface energy.[1][2][3] The electron-withdrawing nature of fluorine also serves to activate the acrylate group, modifying its reactivity in predictable and useful ways. Understanding these modifications is critical for designing novel polymers and bioconjugates.

The Acrylate Moiety: A Primer on Reactivity

The reactivity of an acrylate group is dominated by two key features: the carbon-carbon double bond (C=C) and the carbonyl group (C=O). These are conjugated, meaning the π-systems overlap, allowing for delocalization of electron density. This conjugation results in a polarized molecule where the carbonyl oxygen is electron-rich and the β-carbon of the double bond is electron-deficient (electrophilic). This electronic arrangement makes acrylates susceptible to two primary reaction types:

-

Michael Addition: Nucleophilic attack at the electrophilic β-carbon.

-

Polymerization: Radical, anionic, or cationic addition across the C=C double bond.

The Influence of the 2-Fluoroethyl Group: An Electronic Deep Dive

The defining feature of 2-FEA is the fluorine atom on the ethyl ester group. Fluorine is the most electronegative element, and its presence exerts a powerful inductive effect (-I effect) .

Inductive Effect: The fluorine atom strongly pulls electron density away from the adjacent carbons, and this effect is propagated through the sigma bonds to the acrylate moiety. This electron withdrawal has two major consequences:

-

Increased Electrophilicity of the β-Carbon: By pulling electron density away from the ester oxygen, the 2-fluoroethyl group further depletes the electron density of the entire conjugated system. This makes the β-carbon even more electrophilic than in non-fluorinated acrylates (e.g., ethyl acrylate), enhancing its susceptibility to attack by nucleophiles.

-

Modification of Polymer Properties: In the context of polymerization, the polar C-F bond introduces a strong dipole into the polymer side chains, affecting the bulk properties of the resulting poly(2-fluoroethyl acrylate), such as surface energy, refractive index, and glass transition temperature.[4][5]

dot graph TD { rankdir=LR; node [shape=plaintext];

} dot

Key Reactions and Mechanistic Considerations

The Aza-Michael Addition: A Powerful Tool for Bioconjugation

The enhanced electrophilicity of 2-FEA makes it an excellent substrate for Michael additions, particularly with amine nucleophiles (aza-Michael addition).[6] This reaction is of paramount importance in drug development for conjugating small molecules or polymers to proteins and other biomolecules.

Mechanism: The reaction proceeds via the nucleophilic attack of an amine on the β-carbon of the acrylate, forming a resonance-stabilized enolate intermediate. This is followed by protonation to yield the final adduct.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} dot

Free-Radical Polymerization

2-Fluoroethyl acrylate can be readily polymerized using standard free-radical techniques.[7] The process involves an initiator (e.g., AIBN, benzoyl peroxide) that generates a radical, which then attacks the C=C double bond of the monomer. The resulting radical propagates by adding to subsequent monomer units until termination occurs.

Controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain-Transfer) or ATRP (Atom Transfer Radical Polymerization), can be employed to synthesize well-defined polymers with controlled molecular weights and low polydispersity.[1][8]

Table 1: Comparison of Polymerization Techniques for Fluoroacrylates

| Technique | Control over MW/PDI | Typical Conditions | Advantages | Disadvantages |

| Free Radical | Poor | Thermal or photo-initiator (e.g., AIBN), 60-80°C | Simple, robust, wide monomer scope | Broad molecular weight distribution |

| RAFT | Excellent | Chain Transfer Agent (CTA), initiator, heat or light | Well-defined architectures (blocks, stars), narrow PDI | CTA can be colored and require removal |

| ATRP | Excellent | Metal catalyst (e.g., CuBr), ligand, initiator | Controlled growth, high chain-end functionality | Catalyst removal can be challenging |

Experimental Protocols & Characterization

Protocol: Aza-Michael Addition of Benzylamine to 2-Fluoroethyl Acrylate

This protocol describes a representative aza-Michael addition.

Materials:

-

2-Fluoroethyl acrylate (2-FEA)

-

Benzylamine

-

Solvent (e.g., Acetonitrile or Dichloromethane)

-

Round-bottom flask with magnetic stirrer

-

Nitrogen or Argon line for inert atmosphere

Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoroethyl acrylate (1.0 eq) in the chosen solvent (approx. 0.5 M concentration).

-

Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen, which can cause unwanted side reactions.

-

Addition of Nucleophile: While stirring, add benzylamine (1.05 eq) dropwise to the solution at room temperature. The reaction is typically exothermic; a slight increase in temperature may be observed.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The disappearance of the acrylate vinyl protons (~5.9-6.4 ppm) is a key indicator of reaction completion.

-

Workup & Purification: Once the reaction is complete (typically 1-4 hours), concentrate the mixture under reduced pressure to remove the solvent. The crude product can be purified by column chromatography on silica gel to yield the pure β-amino ester adduct.

Justification of Choices:

-

Inert Atmosphere: Prevents potential radical polymerization of the acrylate initiated by atmospheric oxygen.

-

Slight Excess of Amine: Ensures complete consumption of the limiting acrylate reagent.

-

Reaction Monitoring: Essential for determining the endpoint of the reaction to avoid side-product formation from prolonged reaction times.

dot graph G { node [shape=box, style="rounded,filled", fontname="Helvetica"]; edge [fontname="Helvetica"];

} dot

Characterization of 2-Fluoroethyl Acrylate and its Adducts

Spectroscopic methods are essential for confirming the structure and purity of 2-FEA and its reaction products.

Table 2: Key Spectroscopic Features

| Technique | 2-Fluoroethyl Acrylate (Starting Material) | β-Amino Ester Adduct (Product) |

| ¹H NMR | Characteristic vinyl protons at ~5.9-6.4 ppm.[9] | Disappearance of vinyl protons. Appearance of new aliphatic protons corresponding to the newly formed C-C and C-N bonds. |

| ¹³C NMR | Vinyl carbons (~128, 131 ppm), carbonyl carbon (~165 ppm).[9][10] | Aliphatic carbons replace vinyl carbons. |

| FT-IR | C=C stretch (~1640 cm⁻¹), C=O stretch (~1730 cm⁻¹), C-F stretch (~1080 cm⁻¹). | Absence of C=C stretch. Persistence of C=O and C-F stretches. |

| Mass Spec | Molecular ion peak corresponding to C₅H₇FO₂ (m/z = 118.04).[9] | Molecular ion peak corresponding to the adduct. |

Conclusion

The 2-fluoroethyl group exerts a significant and predictable influence on the reactivity of the acrylate moiety in 2-fluoroethyl acrylate. Its strong electron-withdrawing inductive effect enhances the electrophilicity of the β-carbon, making 2-FEA a highly reactive substrate for Michael additions. This property is particularly valuable in the synthesis of advanced polymers and for bioconjugation applications in drug development. Furthermore, 2-FEA is a versatile monomer for free-radical polymerization, yielding fluorinated polymers with unique and desirable properties. A thorough understanding of these reactivity principles, coupled with robust experimental and analytical techniques, enables researchers to effectively harness the potential of this valuable fluorinated building block.

References

-

Polymer Chemistry. Exploring the Synthesis and Polymerization of 2,2,2-Trifluoroethyl Acrylate. Available from: [Link]

-

Ameduri, B., et al. (2020). Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate. Polymer Chemistry, 11(35), 5646-5655. Available from: [Link]

-

Pashchenko, V. P., et al. (2022). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Herald of the Bauman Moscow State Technical University, Series Natural Sciences, (2), 99-117. Available from: [Link]

-

Zhang, G., et al. (2018). Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. Industrial & Engineering Chemistry Research, 57(1), 143-152. Available from: [Link]

-

Semantic Scholar. Synthesis of a novel fluorinated polymer: poly(2-(tetrafluoro(trifluoromethyl)-λ^6-sulfanyl)ethyl acrylate). Available from: [Link]-Bunn-Bunn/265c1973b0638575003c20c0f8d1e3d312932e6a)

- Google Patents. CN111116362B - Preparation method of 2-fluoro methyl acrylate.

-

Ladavière, C., et al. (2021). Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid. Polymer Chemistry, 12(1), 89-99. Available from: [Link]

-

SpectraBase. 2-Fluoroethyl acrylate. Available from: [Link]

-

ResearchGate. Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. Available from: [Link]

-

SpectraBase. Poly(2,2,2-trifluoroethyl acrylate) - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

- Google Patents. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

-

ResearchGate. Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate. Available from: [Link]

-

Royal Society of Chemistry. Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. Available from: [Link]

-

ResearchGate. The study of the acrylate copolymer emulsion containing fluorine. Available from: [Link]

-

MDPI. Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane. Available from: [Link]

-

PubChem. 2-Fluoroethyl acrylate. Available from: [Link]

-

ResearchGate. Synthesis and Conformational Relationship of New Fluorinated Acrylate Polymer‐Based Internal Mold Release Agents. Available from: [Link]

-

Royal Society of Chemistry. Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. Available from: [Link]

-

National Institutes of Health. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available from: [Link]

-

ResearchGate. Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. Available from: [Link]

Sources

- 1. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Poly(2,2,2-trifluoroethyl acrylate) Polytrifluoroethyl acrylate 29036-64-4 [sigmaaldrich.com]

- 5. Poly(2,2,2-trifluoroethyl acrylate) Polytrifluoroethyl acrylate 29036-64-4 [sigmaaldrich.com]

- 6. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. 2-Fluoroethyl acrylate | C5H7FO2 | CID 2737317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

"2-Fluoroethyl acrylate" molecular weight and formula

An In-Depth Technical Guide to 2-Fluoroethyl Acrylate: Properties, Synthesis, and Applications in Advanced Materials and Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoroethyl Acrylate, a functional monomer increasingly recognized for its utility in the synthesis of advanced polymers. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the monomer's fundamental properties, synthesis methodologies, polymerization behavior, and key applications, with a focus on the scientific principles that underpin its performance.

Core Molecular Profile and Physicochemical Properties

2-Fluoroethyl acrylate (FEA) is an ester of acrylic acid characterized by the presence of a fluorine atom on the terminal carbon of the ethyl group. This single fluorine substitution imparts unique electronic and steric properties that significantly influence its reactivity and the characteristics of its corresponding polymers.

The fundamental molecular details of 2-Fluoroethyl acrylate are summarized below.

Table 1: Molecular Identifiers and Core Properties of 2-Fluoroethyl Acrylate

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇FO₂ | [1] |

| Molecular Weight | 118.11 g/mol | [1] |

| IUPAC Name | 2-fluoroethyl prop-2-enoate | [1] |

| CAS Number | 141680-53-7 | [1] |

| Canonical SMILES | C=CC(=O)OCCF | [1] |

| Calculated LogP | 0.6851 | ChemScene |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Rotatable Bonds | 3 | ChemScene |

The strategic placement of the fluorine atom creates a distinct dipole moment and alters the electron density of the ester group, which can be leveraged in polymerization processes and to control the surface properties of the resulting materials.

Caption: Chemical structure of 2-Fluoroethyl acrylate (C₅H₇FO₂).

Synthesis of 2-Fluoroethyl Acrylate

The synthesis of fluoroacrylate monomers like FEA is critical for their application. The methodologies must be robust, scalable, and yield high-purity products to ensure predictable polymerization outcomes. Common synthesis strategies are analogous to those used for other fluoroalkyl acrylates.[2]

Key Synthesis Routes:

-

Direct Esterification: This is a primary method involving the reaction of acrylic acid with 2-fluoroethanol. The reaction is typically catalyzed by a strong acid (e.g., sulfuric acid) and driven to completion by the removal of water, often through azeotropic distillation. The choice of catalyst and reaction conditions is crucial to minimize side reactions, such as ether formation from the alcohol or polymerization of the acrylate.

-

Transesterification: An alternative route involves the acid-catalyzed transesterification of a simple alkyl acrylate (e.g., methyl acrylate or ethyl acrylate) with 2-fluoroethanol.[2] This method can be advantageous when the starting alkyl acrylate is readily available and purification of the final product is simpler.

-

Reaction with Acryloyl Chloride: A highly efficient laboratory-scale method involves the reaction of 2-fluoroethanol with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine). This reaction is typically fast and proceeds at low temperatures, but the cost and handling of acryloyl chloride can be limitations for large-scale production.

A patent for the synthesis of a related compound, 2-fluoro methyl acrylate, describes a process of reacting methyl acrylate with fluorine gas, followed by the removal of HF under alkaline conditions.[3] While involving elemental fluorine, which requires specialized handling, this highlights the diverse approaches available for synthesizing α-fluoroacrylates.

Polymerization and Polymer Properties

2-Fluoroethyl acrylate can be polymerized through various radical polymerization techniques. The properties of the resulting poly(2-fluoroethyl acrylate) (PFEA) are heavily influenced by the polymerization method, which dictates molecular weight, polydispersity, and polymer architecture.

Controlled Radical Polymerization (CRP)

For applications in drug delivery and advanced coatings, precise control over the polymer structure is paramount. Controlled Radical Polymerization (CRP) techniques are therefore the methods of choice.

-

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a versatile CRP method well-suited for a wide range of functional monomers, including fluoroacrylates.[4] It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (Đ < 1.2). The process involves a conventional radical initiator and a RAFT agent (a dithio compound), which mediates the polymerization in a living/controlled manner. This control enables the synthesis of complex architectures like block copolymers.[4]

-

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique that can be used for fluoroacrylates.[2] It employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. This provides excellent control over the polymerization process.

Caption: Generalized workflow for the controlled polymerization of 2-fluoroethyl acrylate.

Properties of Poly(2-fluoroethyl acrylate) (PFEA)

Polymers derived from fluoroacrylates are known for a unique combination of properties:

-

Hydrophobicity and Oleophobicity: The fluorine content imparts low surface energy, leading to materials that are repellent to both water and oils.[5][6] This is a cornerstone property for applications in protective coatings.

-

Thermal Stability: The strong carbon-fluorine bond contributes to enhanced thermal stability compared to non-fluorinated polyacrylate counterparts.[6]

-

Chemical Resistance: PFEA and its copolymers are expected to exhibit high resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments.[6]

-

Biocompatibility: While specific data for PFEA is limited, fluoropolymers often exhibit good biocompatibility, a critical factor for applications in drug delivery and medical devices.

Applications in Research and Drug Development

The unique properties of PFEA make it a valuable material for a range of high-performance applications.

Advanced Coatings and Materials

The low surface energy and durability of fluorinated polymers make them ideal for:

-

Anti-Fouling and Low-Surface-Energy Coatings: PFEA-based coatings can prevent the adhesion of contaminants and bio-organisms, with applications in marine environments and medical devices.[7]

-

Industrial and Aerospace Coatings: The chemical resistance and thermal stability are critical for protecting surfaces in demanding industrial and aerospace settings.[7]

-

Optical and Electronic Materials: The optical clarity and protective properties are beneficial for coatings on displays and electronic components.[7]

Drug Development and Delivery

The acrylate backbone provides a versatile platform for creating functional polymers for drug delivery.

-

Mucoadhesive Drug Delivery: The acrylate groups in a polymer chain can react with thiol groups present in mucin via a Michael addition reaction.[8] This covalent bonding creates strong mucoadhesion, prolonging the residence time of a drug formulation at a target site (e.g., ocular, nasal, or gastrointestinal). Block copolymers containing PFEA could be designed to form micelles that are both mucoadhesive and capable of encapsulating hydrophobic drugs.[8]

-

Transdermal Drug Delivery: Acrylate polymers are widely used as pressure-sensitive adhesives in transdermal patches.[9] Incorporating FEA into these adhesives can modify their properties, such as drug solubility and skin permeability, potentially enhancing the delivery of specific active pharmaceutical ingredients (APIs).

-

Hydrophobic Drug Encapsulation: PFEA is inherently hydrophobic. In amphiphilic block copolymers, PFEA segments can form the core of micelles or nanoparticles, providing a stable environment for encapsulating and delivering poorly water-soluble drugs.

Experimental Protocol: RAFT Polymerization of 2-Fluoroethyl Acrylate

This protocol provides a representative, self-validating methodology for the synthesis of well-defined PFEA. The validation lies in the expected linear evolution of molecular weight with monomer conversion and the low polydispersity of the final polymer, which can be confirmed by Gel Permeation Chromatography (GPC).

Objective: To synthesize PFEA with a target degree of polymerization (DP) of 100.

Materials:

-

2-Fluoroethyl acrylate (FEA), inhibitor removed

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD), RAFT agent

-

Azobisisobutyronitrile (AIBN), initiator

-

1,4-Dioxane, anhydrous

-

Methanol, cold

-

Nitrogen gas (high purity)

Procedure:

-

Reagent Calculation: For a target DP of 100, the molar ratio of [FEA]:[CPAD]:[AIBN] is typically set to 100:1:0.2. Calculate the required mass of each reagent.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CPAD, AIBN, FEA, and anhydrous 1,4-dioxane.

-

Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Polymerization: After the final thaw, backfill the flask with nitrogen and immerse it in a preheated oil bath at 70 °C.

-

Monitoring: The reaction progress can be monitored by taking aliquots at timed intervals and analyzing the monomer conversion via ¹H NMR spectroscopy.

-

Termination: After the desired conversion is reached (e.g., 12-16 hours), terminate the polymerization by quenching the reaction in an ice bath and exposing it to air.

-

Purification: Dilute the reaction mixture with a small amount of dioxane and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol with vigorous stirring.

-

Isolation: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a suitable solvent and re-precipitate to remove any unreacted monomer and initiator fragments.

-

Drying: Dry the purified PFEA under vacuum at room temperature until a constant weight is achieved.

-

Characterization: Analyze the final polymer's number-average molecular weight (Mn) and polydispersity (Đ) using GPC. Confirm the structure using ¹H and ¹⁹F NMR spectroscopy.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for 2-fluoroethyl acrylate is not widely available, data from analogous fluoroacrylates and general chemical safety principles should be strictly followed.

-

Hazard Statements (from supplier data): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

General Precautions:

-

Handle in a well-ventilated fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Avoid inhalation of vapors and contact with skin and eyes.[12]

-

It is a potential lachrymator.[13]

-

Keep away from sources of ignition, as acrylates are generally flammable.[14]

-

-

Storage: Store in a cool, dry, and well-ventilated area, sealed in a dry environment, often refrigerated (2-8°C).[10][14] The monomer is typically stabilized with an inhibitor like hydroquinone monomethyl ether (MEHQ) to prevent spontaneous polymerization.

Conclusion

2-Fluoroethyl acrylate is a functional monomer with significant potential in materials science and pharmaceutical development. Its unique fluorine-imparted properties, combined with the versatility of acrylate chemistry, allow for the synthesis of advanced polymers with tailored characteristics. The ability to control its polymerization through techniques like RAFT opens up possibilities for creating sophisticated polymer architectures for applications ranging from high-performance coatings to innovative drug delivery systems. As research continues, the role of PFEA and its copolymers in addressing challenges in these fields is expected to expand.

References

-

Exploring the Synthesis and Polymerization of 2,2,2-Trifluoroethyl Acrylate. Specialty Chemicals.[Link]

-

2-Fluoroethyl acrylate | C5H7FO2. PubChem, National Institutes of Health.[Link]

-

Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate. Polymer Chemistry, Royal Society of Chemistry.[Link]

-

ETHYL 2-FLUOROACRYLATE CAS#: 760-80-5. ChemWhat.[Link]

- Method for producing 2-fluoroacrylate.

-

Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Journal of the Mexican Chemical Society.[Link]

-

METHYL 2-FLUOROACRYLATE Safety Data Sheet. Daikin Chemicals.[Link]

-

What Are Fluorinated Acrylic Polymers? YouTube.[Link]

- Preparation method of 2-fluoro methyl acrylate.

-

Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. ResearchGate.[Link]

-

Mucoadhesive acrylated block copolymers micelles for the delivery of hydrophobic drugs. Colloids and Surfaces B: Biointerfaces.[Link]

-

Novel Acrylate Adhesives for Transdermal Drug Delivery. Pharmaceutical Technology.[Link]

Sources

- 1. 2-Fluoroethyl acrylate | C5H7FO2 | CID 2737317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN111116362B - Preparation method of 2-fluoro methyl acrylate - Google Patents [patents.google.com]

- 4. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. polysciences.com [polysciences.com]

- 8. Mucoadhesive acrylated block copolymers micelles for the delivery of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. chemscene.com [chemscene.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. chemwhat.com [chemwhat.com]

- 14. daikinchemicals.com [daikinchemicals.com]

Methodological & Application

Application Notes & Protocols for the Polymerization of 2-Fluoroethyl Acrylate (FEA)

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the polymerization of 2-fluoroethyl acrylate (FEA). The unique properties imparted by the fluorine substituent make poly(2-fluoroethyl acrylate) (PFEA) a polymer of significant interest for applications requiring chemical resistance, thermal stability, and low surface energy, such as in advanced coatings, biomedical devices, and specialty adhesives.[1][2] This guide moves beyond simple procedural lists to explain the underlying principles and causal relationships behind experimental choices. We will explore several key polymerization techniques, including controlled radical polymerization (CRP) methods like RAFT and ATRP, as well as emulsion polymerization, providing detailed, field-proven protocols for each.

Introduction to 2-Fluoroethyl Acrylate and its Polymerization

2-Fluoroethyl acrylate (FEA) is a vinyl monomer distinguished by a fluorine atom on the ethyl group of its ester side chain. This single fluorine substitution provides a nuanced modification of the polymer's properties compared to its non-fluorinated analog, poly(ethyl acrylate), and more heavily fluorinated counterparts. The C-F bond's high strength and polarity introduce desirable characteristics such as increased hydrophobicity, thermal stability, and chemical resistance.[3]

The polymerization of FEA can be accomplished through various radical-mediated pathways. While conventional free-radical polymerization is feasible, it offers limited control over the polymer's molecular weight, architecture, and dispersity (Đ). For advanced applications, particularly in the biomedical field where material precision is paramount, controlled radical polymerization (CRP) techniques are superior.[1] Methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) allow for the synthesis of well-defined homopolymers and block copolymers with predictable characteristics.[1][4] Furthermore, emulsion polymerization presents a scalable, environmentally friendly (water-based) method to produce PFEA latexes, which are highly valuable for coatings and adhesives.[5][6]

The choice of polymerization technique is dictated by the desired end-use of the polymer. This guide will provide the theoretical basis and practical protocols to empower researchers to make informed decisions and achieve reproducible, high-quality results.

Controlled Radical Polymerization (CRP) of FEA

CRP methods introduce a dynamic equilibrium between active propagating radicals and dormant species. This reversible deactivation mechanism allows polymer chains to grow simultaneously while keeping the concentration of active radicals low, thereby minimizing termination reactions and enabling control over the final polymer structure.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique that can be applied to a wide range of monomers under various reaction conditions.[4] Control is achieved by adding a RAFT agent, typically a dithio compound, which mediates the polymerization via a reversible chain transfer process.

Mechanism & Rationale: The core of the RAFT process involves a series of addition-fragmentation equilibria. The propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate then fragments, releasing a new radical that can re-initiate polymerization. This rapid exchange ensures that all polymer chains have an equal probability of growing, leading to a narrow molecular weight distribution. The choice of the RAFT agent is critical and depends on the monomer's reactivity. For acrylates like FEA, dithiobenzoates or trithiocarbonates are highly effective.[4]

Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).

Protocol: ATRP of FEA

This protocol is a standard procedure adapted for FEA from general acrylate polymerization methods. [7][8]

-

Reagent Preparation:

-

2-Fluoroethyl acrylate (FEA) (Monomer), passed through a basic alumina column to remove inhibitor.

-

Ethyl α-bromoisobutyrate (EBiB) (Initiator).

-

Copper(I) bromide (CuBr) (Catalyst).

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand).

-

Anisole (Solvent, anhydrous).

-

-

Reaction Setup:

-

To a dry Schlenk flask with a stir bar, add CuBr.

-

Seal the flask and cycle between vacuum and inert gas (Argon) three times to ensure an oxygen-free environment.

-

Via degassed syringes, add anisole, FEA, PMDETA, and finally the initiator, EBiB. A typical molar ratio is [FEA]:[EBiB]:[CuBr]:[PMDETA] = 100:1:1:1.

-

The solution should turn from colorless to a greenish/brownish color, indicating the formation of the Cu(I) complex.

-

-

Degassing:

-

Perform one additional freeze-pump-thaw cycle on the sealed reaction mixture to ensure complete removal of oxygen.

-

-

Polymerization:

-

Immerse the flask in a preheated oil bath at 60 °C.

-

The reaction is typically run for several hours. Progress can be monitored via ¹H NMR or by observing the increase in viscosity of the solution.

-

-

Termination and Purification:

-

Quench the reaction by cooling and opening the flask to air. The solution should turn blue/green as the copper catalyst oxidizes to Cu(II).

-

Dilute the mixture with a suitable solvent like THF.

-

Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).

-

Collect the polymer by filtration, and dry under vacuum.

-

Emulsion Polymerization of FEA

Emulsion polymerization is a heterogeneous polymerization technique where a hydrophobic monomer is emulsified in a continuous aqueous phase using a surfactant. It is an ideal method for producing high molecular weight polymers at a fast rate and results in a stable polymer latex. For fluorinated acrylates, a semi-continuous seeded approach is often used to create a core-shell particle morphology, which can enhance film formation and surface properties. [9][10]

Caption: Workflow for semi-continuous seeded emulsion polymerization to form a core-shell latex.

Protocol: Semi-Continuous Seeded Emulsion Polymerization of FEA

This protocol is designed to create a core-shell latex with a non-fluorinated core (e.g., poly(methyl methacrylate-co-butyl acrylate)) and a PFEA-rich shell. [9][10]

-

Reagent Preparation:

-

Monomers: 2-Fluoroethyl acrylate (FEA), Methyl methacrylate (MMA), Butyl acrylate (BA).

-

Surfactant: Sodium dodecyl sulfate (SDS) or a reactive surfactant.

-

Initiator: Potassium persulfate (KPS).

-

Aqueous Phase: Deionized water.

-

-

Initial Reactor Charge (Seed Formation):

-

Add deionized water and surfactant to a jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe.

-

Heat the reactor to 75-80 °C under a nitrogen blanket while stirring.

-

Add a small portion of the core monomers (MMA/BA) and then the initiator (KPS dissolved in water) to form the initial seed particles.

-

-

Pre-emulsion Preparation:

-

Core Pre-emulsion: In a separate beaker, prepare an emulsion of the remaining core monomers (MMA/BA), water, and surfactant.

-

Shell Pre-emulsion: In another beaker, prepare an emulsion of the shell monomers (FEA, with smaller amounts of MMA/BA for compatibility), water, and surfactant.

-

-

Feeding and Polymerization:

-

Once the seed polymerization is complete (indicated by a change in appearance, e.g., from clear to bluish-white), begin the slow, continuous feed of the core pre-emulsion into the reactor over 1-2 hours.

-

After the core feed is complete, begin the continuous feed of the shell pre-emulsion over 1-2 hours.

-

Maintain the reaction temperature throughout the feeding process.

-

-

Completion and Post-Treatment:

-

After the shell feed is finished, hold the temperature for another 1-2 hours to ensure high monomer conversion.

-

Cool the reactor to room temperature.

-

Filter the resulting latex through a fine mesh to remove any coagulum.

-

The final product is a stable aqueous dispersion of PFEA-rich core-shell nanoparticles.

-

Data Summary and Comparison

The choice of polymerization technique significantly impacts the resulting polymer's properties. The following table summarizes typical parameters and expected outcomes.

| Parameter | Free Radical (Conventional) | RAFT Polymerization | ATRP | Emulsion Polymerization |

| Control over Mₙ | Poor | Excellent | Excellent | Good (High Mₙ typical) |

| Dispersity (Đ) | High (> 1.5) | Low (< 1.2) | Low (< 1.2) | Broad, can be multimodal |

| Architecture | Linear, Branched | Linear, Block, Star | Linear, Block, Star | Core-Shell, Gradient |

| Reaction Medium | Bulk, Solution | Solution | Solution | Water |

| Purity | Requires extensive purification | Requires removal of RAFT agent (color) | Requires removal of metal catalyst | High (in water) |

| Typical T₉ (°C) | -10 °C | Dependent on Mₙ | Dependent on Mₙ | Dependent on composition [9] |

Conclusion

The polymerization of 2-fluoroethyl acrylate can be effectively achieved through several advanced techniques, each offering distinct advantages. For the synthesis of well-defined materials with precise molecular weights and architectures, essential for high-performance and biomedical applications, RAFT and ATRP are the methods of choice. They provide unparalleled control, enabling the creation of tailored homopolymers and block copolymers. For applications like coatings and adhesives where water-based systems and high molecular weight polymers are desired, emulsion polymerization is a robust and scalable alternative. By understanding the principles and protocols outlined in this guide, researchers can confidently select and execute the most appropriate method to synthesize PFEA-based materials for their specific needs.

References

-

Thermal and photo RAFT Polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Liaigre, P., et al. (2019). Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate. Polymer Chemistry. Available at: [Link]

-

Grishchenko, L. A., et al. (2022). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

-

Radical Copolymerization of Acrylonitrile with 2,2,2-Trifluoroethyl Acrylate for Dielectric Materials: Structure and Characterization. (2013). ResearchGate. Retrieved from [Link]

-

Sato, T., et al. (2000). Stereospecific Radical Polymerization of Fluoroalkyl Acrylates. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1024-1032. Available at: [Link]

-

Free‐radical copolymerization of 2,2,2‐trifluoroethyl methacrylate and 2,2,2‐trichloroethyl α‐fluoroacrylate: Synthesis, kinetics of copolymerization, and characterization. (2010). ResearchGate. Retrieved from [Link]

-

Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. (2012). ResearchGate. Retrieved from [Link]

-

Zhang, C., et al. (2016). Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants. Designed Monomers and Polymers, 19(8), 717-724. Available at: [Link]

-

Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate. (2018). ResearchGate. Retrieved from [Link]

-

Tantu, A., et al. (2018). Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid. Polymer Chemistry. Available at: [Link]

-

Ameduri, B. (2020). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2023). Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface. Polymers. Available at: [Link]

- Preparation method of fluorinated acrylate emulsion. (2015). Google Patents.

-

Norsic, S., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers. Available at: [Link]

-

ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. (2019). ResearchGate. Retrieved from [Link]

-

Ashford, E. J., et al. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1417-1424. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. polysciences.com [polysciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 5. researchgate.net [researchgate.net]

- 6. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity | MDPI [mdpi.com]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103864982B - Preparation method of fluorinated acrylate emulsion - Google Patents [patents.google.com]

Application Notes and Protocols for the Free Radical Polymerization of 2-Fluoroethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Poly(2-Fluoroethyl Acrylate)

The incorporation of fluorine into polymeric structures imparts a unique constellation of properties, including enhanced thermal stability, chemical resistance, and low surface energy. Poly(2-Fluoroethyl acrylate), a fluorinated acrylic polymer, is of significant interest in the development of advanced materials for specialized applications. Its distinct characteristics make it a candidate for hydrophobic coatings, low refractive index materials, and specialty adhesives. This guide provides a comprehensive overview of the free radical polymerization of 2-Fluoroethyl acrylate, offering detailed protocols and the scientific rationale behind the experimental choices to empower researchers in their materials development endeavors.

Understanding the Free Radical Polymerization of 2-Fluoroethyl Acrylate